molecular formula C11H27P3Si B14135955 Di-tert-butyl(trimethylsilyl)triphosphirane CAS No. 88764-66-3

Di-tert-butyl(trimethylsilyl)triphosphirane

Cat. No.: B14135955
CAS No.: 88764-66-3
M. Wt: 280.34 g/mol
InChI Key: INXHSYVWOBGJHU-UHFFFAOYSA-N
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Description

Di-tert-butyl(trimethylsilyl)triphosphirane is an organophosphorus compound characterized by the presence of tert-butyl and trimethylsilyl groups attached to a triphosphirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(trimethylsilyl)triphosphirane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:

    Preparation of tert-butylphosphine: This is achieved by reacting tert-butyl chloride with a suitable phosphorus source, such as phosphorus trichloride, in the presence of a base.

    Formation of this compound: The tert-butylphosphine is then reacted with trimethylsilyl chloride in the presence of a catalyst, such as a transition metal complex, to form the desired triphosphirane compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The product is purified using techniques such as distillation and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced phosphorus compounds.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to prevent decomposition.

    Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions to avoid hydrolysis.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions are performed in the presence of a suitable solvent like tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines with lower oxidation states.

    Substitution: Formation of substituted triphosphirane derivatives.

Scientific Research Applications

Di-tert-butyl(trimethylsilyl)triphosphirane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of phosphorus-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of di-tert-butyl(trimethylsilyl)triphosphirane involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilyl and tert-butyl groups provide steric protection, enhancing the stability of the compound and its complexes.

Comparison with Similar Compounds

Di-tert-butyl(trimethylsilyl)triphosphirane can be compared with other similar compounds such as:

    Di-tert-butylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.

    Trimethylsilylphosphine: Lacks the tert-butyl groups, resulting in different reactivity and stability.

    Di-tert-butyl(trimethylsilyl)phosphine oxide: An oxidized form with different chemical properties.

The uniqueness of this compound lies in its combination of steric protection from both tert-butyl and trimethylsilyl groups, which enhances its stability and reactivity in various chemical processes.

Properties

CAS No.

88764-66-3

Molecular Formula

C11H27P3Si

Molecular Weight

280.34 g/mol

IUPAC Name

(2,3-ditert-butyltriphosphiran-1-yl)-trimethylsilane

InChI

InChI=1S/C11H27P3Si/c1-10(2,3)12-13(11(4,5)6)14(12)15(7,8)9/h1-9H3

InChI Key

INXHSYVWOBGJHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1P(P1[Si](C)(C)C)C(C)(C)C

Origin of Product

United States

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